molecular formula C13H15BrN2OS B2726747 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one CAS No. 851800-35-6

1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

Cat. No.: B2726747
CAS No.: 851800-35-6
M. Wt: 327.24
InChI Key: NYERMZXMFZQIFB-UHFFFAOYSA-N
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Description

1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a synthetic organic compound characterized by the presence of a bromobenzyl group, a thioether linkage, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves the following steps:

    Formation of the thioether linkage: This can be achieved by reacting 4-bromobenzyl chloride with a thiol compound under basic conditions to form the 4-bromobenzyl thioether.

    Imidazole ring formation: The thioether intermediate is then reacted with an appropriate imidazole precursor under acidic or basic conditions to form the imidazole ring.

    Final coupling: The imidazole derivative is then coupled with a propanone derivative under conditions that promote the formation of the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis.

Types of Reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromobenzyl group can undergo reduction to form the corresponding benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thioether and imidazole functionalities.

    Medicine: Potential use as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors that interact with thioether or imidazole groups.

    Industry: Use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions involving the bromobenzyl, thioether, and imidazole groups. These interactions could affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one: Similar structure but with a methyl group instead of bromine.

Uniqueness: 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets compared to its analogs with different substituents. The bromine atom can participate in halogen bonding and other interactions that are not possible with chlorine or methyl groups, potentially leading to different biological activities and applications.

Properties

IUPAC Name

1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2OS/c1-2-12(17)16-8-7-15-13(16)18-9-10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYERMZXMFZQIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN=C1SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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